molecular formula C11H5Cl4NO4 B256728 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B256728
M. Wt: 357 g/mol
InChI Key: KSJTXWUPXJUJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as TCDP, is a chemical compound that has been widely used in scientific research. TCDP is a potent inhibitor of the enzyme glutamate dehydrogenase (GDH), which is involved in the metabolism of the neurotransmitter glutamate in the brain.

Mechanism of Action

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid inhibits GDH by binding to the enzyme at the active site. The binding of 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid to GDH prevents the enzyme from catalyzing the conversion of glutamate to alpha-ketoglutarate. This inhibition has been shown to be reversible, with the enzyme regaining its activity once the 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is removed.
Biochemical and Physiological Effects:
3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been shown to have a number of biochemical and physiological effects. Inhibition of GDH by 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been shown to decrease insulin secretion in pancreatic beta cells, suggesting a role for GDH in glucose homeostasis. 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has also been shown to decrease glutamate uptake in astrocytes, which are cells that support the function of neurons in the brain. This suggests a role for GDH in neurotransmitter metabolism.

Advantages and Limitations for Lab Experiments

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several advantages for use in lab experiments. It is a potent inhibitor of GDH, with an IC50 value of 0.1-0.5 μM, making it a useful tool for studying the role of GDH in various biological processes. 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is also relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to the use of 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in lab experiments. 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a toxic compound and must be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. One area of interest is the role of GDH in cancer metabolism. GDH has been shown to be upregulated in some types of cancer, and 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid may be a useful tool for studying the role of GDH in cancer metabolism.
Another area of interest is the development of more potent and selective inhibitors of GDH. 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a potent inhibitor of GDH, but it also inhibits other enzymes in the tricarboxylic acid cycle. Developing more selective inhibitors of GDH may allow for more precise studies of the role of GDH in various biological processes.
Conclusion:
In conclusion, 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a potent inhibitor of GDH that has been widely used in scientific research. Its inhibition of GDH has been used to study the role of GDH in various biological processes, including glucose homeostasis, insulin secretion, and neurotransmitter metabolism. 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid may lead to a better understanding of the role of GDH in various biological processes and the development of more selective inhibitors of GDH.

Synthesis Methods

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be synthesized by reacting 3-(2-bromoacetyl)-4,5,6,7-tetrachloro-1,3-dioxoisoindoline with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then hydrolyzed with sodium hydroxide to yield 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.

Scientific Research Applications

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been extensively used in scientific research as a tool to study the role of GDH in various biological processes. GDH is an important enzyme that catalyzes the conversion of glutamate to alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. 3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid inhibits GDH by binding to the enzyme and preventing it from catalyzing the conversion of glutamate to alpha-ketoglutarate. This inhibition has been used to study the role of GDH in various biological processes, including glucose homeostasis, insulin secretion, and neurotransmitter metabolism.

properties

Product Name

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Molecular Formula

C11H5Cl4NO4

Molecular Weight

357 g/mol

IUPAC Name

3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H5Cl4NO4/c12-6-4-5(7(13)9(15)8(6)14)11(20)16(10(4)19)2-1-3(17)18/h1-2H2,(H,17,18)

InChI Key

KSJTXWUPXJUJQM-UHFFFAOYSA-N

SMILES

C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Canonical SMILES

C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.